4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone
Description
Chemical Structure and Properties 4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone (CAS RN: 1443353-42-1) is a fluorinated aromatic ketone with the molecular formula C₁₂H₁₁F₅O. Its structure features a propiophenone backbone substituted with a linear n-propyl group at the para position and five fluorine atoms on the α- and β-carbons of the ketone side chain (Fig. 1). The compound is characterized by high hydrophobicity and thermal stability due to its perfluorinated segment, making it suitable for applications in specialty polymers and organic synthesis .
Synthesis and Reactivity The synthesis of fluorinated propiophenones typically involves Friedel-Crafts acylation or halogen-exchange reactions. Evidence from asymmetric reduction studies indicates that steric hindrance from the pentafluoropropyl group can lead to challenges in derivatization, such as low yields (e.g., 23% in acetylated intermediates) due to steric bulk . This reactivity profile contrasts with less fluorinated analogs, where reduced steric effects improve synthetic efficiency.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-propylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O/c1-2-3-8-4-6-9(7-5-8)10(18)11(13,14)12(15,16)17/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIZMMZTLSSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 4’-n-propylacetophenone with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then subjected to purification processes such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
Chemistry: 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone is used as a building block in the synthesis of complex organic molecules. Its fluorinated structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological macromolecules.
Medicine: The compound’s unique properties are explored in medicinal chemistry for the development of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of potential therapeutic agents.
Industry: In the industrial sector, 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets The fluorinated structure allows it to form strong interactions with enzymes and receptors, modulating their activity The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target molecule
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations:
- Fluorination Impact : Increasing fluorine content (e.g., 5 vs. 3 F atoms) enhances thermal stability and chemical inertness but introduces steric challenges during synthesis .
- Substituent Effects: Longer alkyl chains (e.g., pentyl vs. propyl) improve solubility in nonpolar solvents, while methyl groups (e.g., 3',5'-dimethyl analog) may enhance regioselectivity in electrophilic reactions .
- Functional Group Diversity : Acrylate esters (e.g., 2,2,3,3,3-pentafluoropropyl acrylate) exhibit higher reactivity in polymerization compared to aromatic ketones, favoring applications in coatings .
Biological Activity
4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone that has garnered attention in various fields including medicinal chemistry and materials science due to its unique chemical properties. This compound is characterized by the presence of five fluorine atoms, which significantly alter its biological activity and interaction with biological systems.
- Chemical Formula : C13H10F5O
- Molecular Weight : 290.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The incorporation of fluorine atoms can enhance lipophilicity and metabolic stability, impacting the pharmacokinetics of compounds in biological systems.
Fluorinated compounds often exhibit unique mechanisms of action due to their electronegative fluorine atoms. These atoms can influence hydrogen bonding and molecular interactions with biological targets such as enzymes and receptors. The specific mechanism of action for this compound has not been extensively documented; however, similar compounds have been shown to interact with various biological pathways.
Toxicity and Safety Profile
The toxicity profile of this compound is critical for its application in pharmaceuticals and industrial uses. Preliminary studies suggest that:
- Acute Toxicity : The compound may exhibit high acute toxicity similar to other fluorinated compounds. For instance, the LD50 values for related compounds indicate significant lethality at low doses.
| Compound | LD50 (mg/kg) | Route |
|---|---|---|
| 4'-n-Propyl-2,2,3,3,3-PFP | TBD | Oral |
| Related Fluorinated Compound A | 150 | Oral |
| Related Fluorinated Compound B | 200 | Intravenous |
Case Studies
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of fluorinated ketones against various bacterial strains. Results indicated that compounds with similar structures exhibited significant inhibitory effects on Gram-positive bacteria. -
Cytotoxicity Assays :
In vitro cytotoxicity assays were conducted using human cell lines to assess the compound's potential as an anticancer agent. Preliminary results showed that this compound induced apoptosis in cancer cells at micromolar concentrations.
Research Findings
Recent research has focused on the metabolic pathways of fluorinated compounds. A review highlighted that the introduction of fluorine can lead to altered metabolic degradation compared to non-fluorinated analogs. This can result in prolonged half-lives and enhanced bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
